REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[C:6]([CH3:9])[C:7]=1[CH3:8].[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH2:17]C#N)[CH:12]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].C1C[O:33]CC1>>[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:17]([C:13]2[CH:12]=[N:11][CH:16]=[CH:15][CH:14]=2)=[O:33])=[C:6]([CH3:9])[C:7]=1[CH3:8] |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=C(C1C)C)Cl
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)CC#N
|
Name
|
|
Quantity
|
14.13 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the reaction is stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction is degassed with a flow of N2 for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred vigorously under open to the atmosphere for several hours
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched with saturated sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
the organics are extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material is purified via flash chromatography on silica gel (0-20% methanol in CH2Cl2)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(N=N1)C(=O)C=1C=NC=CC1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |